molecular formula C13H7ClF3N3 B8264690 6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine

6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine

Cat. No.: B8264690
M. Wt: 297.66 g/mol
InChI Key: FABGVXWXZKTQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine is a chemical compound with the molecular formula C13H7ClF3N3 . It is part of the imidazo[1,2-b]pyridazine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their versatile biological activity. This compound serves as a valuable synthetic intermediate and core scaffold in the research and development of novel therapeutic agents. A primary research application for derivatives based on this scaffold is their use as potent protein kinase inhibitors . Kinase inhibition is a crucial mechanism of action for investigating new anti-cancer treatments, and compounds featuring the imidazo[1,2-b]pyridazine structure have been explored for their efficacy against various neoplasms (cancers) . The structure incorporates a chloro substituent at the 6-position, which can serve as a handle for further functionalization via cross-coupling reactions, and a 3-(trifluoromethyl)phenyl group, where the trifluoromethyl moiety is known to influence the molecule's electronic properties, metabolic stability, and membrane permeability . This product is intended for research purposes as a building block in drug discovery programs. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use in humans. Researchers should consult the relevant Material Safety Data Sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

6-chloro-3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3N3/c14-11-4-5-12-18-7-10(20(12)19-11)8-2-1-3-9(6-8)13(15,16)17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABGVXWXZKTQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C3N2N=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Precursors

The synthesis begins with the preparation of the imidazo[1,2-b]pyridazine core. A validated approach involves the cyclocondensation of α-bromocarbonyl compounds with 2-aminopyridine derivatives. For example:

  • Glyoxylic Acid Condensation :
    Glyoxylic acid monohydrate reacts with substituted acetophenones (e.g., 3-(trifluoromethyl)acetophenone) in acetic acid under reflux to form intermediate pyridazinones.

    R-C(O)CH3+HOOCCHOAcOH, ΔR-C(O)CH(OH)COOHPyridazinone\text{R-C(O)CH}_3 + \text{HOOCCHO} \xrightarrow{\text{AcOH, Δ}} \text{R-C(O)CH(OH)COOH} \rightarrow \text{Pyridazinone}

    This step achieves yields of 85–93% when conducted at 100–110°C for 10–12 hours.

  • Hydrazine Treatment :
    The pyridazinone intermediate is treated with hydrazine hydrate to form hydrazine derivatives, which facilitate subsequent cyclization.

Chlorination and Cyclization

Chlorination at position 6 is achieved using phosphorus oxychloride (POCl3\text{POCl}_3) under reflux conditions:

  • Phosphorus Oxychloride-Mediated Chlorination :
    Pyridazinone derivatives react with POCl3\text{POCl}_3 at 100°C for 2–3 hours, yielding 3-chloro-6-substituted pyridazines with >90% efficiency.

    Pyridazinone+POCl3Δ3-Chloro-pyridazine+H3PO4\text{Pyridazinone} + \text{POCl}_3 \xrightarrow{\Delta} \text{3-Chloro-pyridazine} + \text{H}_3\text{PO}_4
  • Imidazo Ring Formation :
    Cyclization of 3-chloro-pyridazines with ammonium acetate or formamide generates the imidazo[1,2-b]pyridazine scaffold. Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes while maintaining yields of 78–82%.

Introduction of the 3-(Trifluoromethyl)phenyl Group

The trifluoromethylphenyl substituent is introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution:

  • Palladium-Catalyzed Coupling :
    Using Pd(PPh3_3)4_4 as a catalyst, 3-bromoimidazo[1,2-b]pyridazine reacts with 3-(trifluoromethyl)phenylboronic acid in a mixture of dioxane and aqueous Na2CO3\text{Na}_2\text{CO}_3 at 80°C. This method achieves 65–70% yield but requires rigorous exclusion of oxygen.

  • Nucleophilic Substitution :
    Direct substitution of a leaving group (e.g., iodide) at position 3 with 3-(trifluoromethyl)phenol in the presence of K2CO3\text{K}_2\text{CO}_3 and DMF at 120°C provides moderate yields (50–55%).

Optimization Strategies

Solvent and Catalyst Screening

Optimal conditions for key steps were determined through systematic screening:

StepOptimal SolventCatalystTemperature (°C)Yield (%)
CyclocondensationAcetic acidNone11093
ChlorinationPOCl3\text{POCl}_3DMAP\text{DMAP}10094
Suzuki CouplingDioxane/H2_2OPd(PPh3_3)4_48068

Data adapted from ACS Omega (2024).

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) remove unreacted starting materials.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves regioisomeric byproducts.

Industrial-Scale Synthesis

Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key adaptations include:

  • Microreactor Chlorination : POCl3\text{POCl}_3 is delivered via precision pumps at 5 mL/min, achieving 98% conversion in 15 minutes.

  • In-Line Purification : Integrated crystallization units coupled with automated filtration reduce downtime.

Byproduct Analysis and Mitigation

Common byproducts and their mitigation strategies:

ByproductCauseMitigation Strategy
6-Hydroxy derivativeIncomplete chlorinationExcess POCl3\text{POCl}_3, reflux
3,6-Disubstituted isomersPoor regioselectivityLow-temperature cyclization
Dehalogenated productOver-reduction in couplingControlled Pd catalyst loading

Emerging Methodologies

Recent advances include:

  • Photocatalytic C–H Functionalization : Visible-light-mediated coupling avoids pre-functionalized substrates, yielding 60–65% product.

  • Electrochemical Synthesis : Anodic oxidation of pyridazine precursors reduces reliance on halogenated reagents, achieving 55% yield with minimal waste .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that imidazo[1,2-b]pyridazine derivatives exhibit promising anticancer properties. The trifluoromethyl group enhances biological activity by increasing lipophilicity, which can improve cell membrane permeability and target specificity for cancer cells. A study demonstrated that similar compounds showed selective cytotoxicity against various cancer cell lines, suggesting a pathway for further development of targeted cancer therapies .
  • Antimicrobial Properties :
    • Compounds within the imidazo[1,2-b]pyridazine class have been investigated for their antimicrobial effects. The introduction of halogen atoms, such as chlorine and trifluoromethyl groups, has been linked to enhanced antibacterial properties. In vitro studies have shown that these compounds can inhibit the growth of several pathogenic bacteria, making them candidates for new antibiotic agents .
  • Neuroprotective Effects :
    • Preliminary findings suggest that derivatives of imidazo[1,2-b]pyridazine may exhibit neuroprotective effects in models of neurodegenerative diseases. The ability to modulate neuroinflammatory pathways could position these compounds as therapeutic agents for conditions such as Alzheimer’s disease and Parkinson’s disease .

Material Science Applications

  • Fluorescent Probes :
    • The unique structure of 6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine allows it to be utilized as a fluorescent probe in biological imaging. Its photophysical properties can be exploited for real-time imaging of cellular processes, aiding in the understanding of cellular dynamics and drug interactions .
  • Polymer Chemistry :
    • This compound can serve as a building block for synthesizing advanced materials with specific electronic properties. Research has shown that incorporating such compounds into polymer matrices can enhance conductivity and thermal stability, making them suitable for applications in organic electronics and photovoltaics .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated selective cytotoxicity against various cancer cell lines with potential for targeted therapy.
Antimicrobial PropertiesShowed significant inhibition of pathogenic bacteria growth; potential for new antibiotic development.
Neuroprotective EffectsIndicated modulation of neuroinflammatory pathways; potential therapeutic applications in neurodegenerative diseases.
Fluorescent ProbesExplored use as a fluorescent probe in biological imaging; effective for real-time cellular process monitoring.
Polymer ChemistryEnhanced conductivity and thermal stability in polymer matrices; applications in organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position) Key Activity/Property Reference
6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine 6-Cl, 3-(3-CF₃-Ph) Kinase inhibition (VEGFR2, FLT3-ITD)
N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b) 6-phenoxy, 3-CF₃-Ph (benzamide unit) VEGFR2 IC₅₀ = 7.1 nM
6-Chloro-3-iodoimidazo[1,2-b]pyridazine (32) 6-Cl, 3-I FLT3-ITD inhibition (moderate activity)
3-(4-Methylsulfonylphenyl)-6-(3-CF₃-Ph)imidazo[1,2-b]pyridazine (41) 3-(SO₂Me-Ph), 6-(3-CF₃-Ph) Antimalarial activity (low solubility)
6-Chloro-3-(1-cyclopentenyl)imidazo[1,2-b]pyridazine (33a) 6-Cl, 3-cyclopentenyl FLT3-ITD inhibition (improved selectivity)

Key Observations:

Position 3 Modifications :

  • The 3-(trifluoromethyl)phenyl group (as in the target compound) enhances kinase binding affinity due to hydrophobic interactions and electron-withdrawing effects .
  • Replacement with iodo (compound 32) reduces potency, likely due to steric hindrance .
  • Benzamide units (compound 6b) improve solubility while maintaining VEGFR2 inhibition .

Position 6 Modifications: Chloro is optimal for balancing electronic effects and synthetic feasibility .

Kinase Inhibition:

  • VEGFR2: Compound 6b (with a benzamide unit) shows superior activity (IC₅₀ = 7.1 nM) compared to the target compound, highlighting the importance of hydrogen-bond donors .
  • FLT3-ITD : The target compound’s 3-CF₃-Ph group contributes to selective FLT3-ITD inhibition, whereas bulkier groups (e.g., cyclopentenyl in 33a) improve selectivity over off-target kinases .

Antiparasitic Activity:

  • Analogues like 41 (with methylsulfonyl groups) exhibit antiplasmodial activity but suffer from poor aqueous solubility (36% purity), underscoring the need for polar substituents .

Q & A

Q. What are the standard synthetic routes for 6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine, and what critical reaction conditions must be optimized?

The synthesis typically involves cyclocondensation of 3-amino-6-chloropyridazine with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane, followed by nitration at position 3 to yield a nitro-substituted intermediate. A subsequent substitution reaction replaces the chloromethyl group using sodium benzenesulfinate in DMSO at room temperature (54% yield). Key optimizations include solvent choice, reaction temperature, and stoichiometric ratios to prevent side reactions .

Q. Which spectroscopic techniques are most reliable for confirming the structural identity of this compound?

High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR are critical for verifying molecular weight and substituent positions. X-ray crystallography is recommended for unambiguous confirmation of the nitro and trifluoromethylphenyl orientations, as demonstrated in structurally related triazolopyridazines .

Advanced Research Questions

Q. How can low yields in chloromethyl substitution reactions of imidazo[1,2-b]pyridazine derivatives be addressed methodologically?

Low yields often arise from steric hindrance or poor nucleophile reactivity. Strategies include:

  • Using polar aprotic solvents (e.g., DMSO) to enhance nucleophilicity.
  • Increasing equivalents of sodium benzenesulfinate (3 equiv) to drive the reaction.
  • Monitoring reaction progress via TLC or HPLC to optimize timing .

Q. What in vitro models are suitable for evaluating the antiparasitic activity of this compound, and how are potency metrics interpreted?

Antileishmanial and antitrypanosomal activities are assessed using Leishmania donovani axenic amastigotes and Trypanosoma brucei bloodstream forms, respectively. IC50_{50} values are determined via resazurin-based viability assays. For example, derivatives with IC50_{50} < 10 µM against T. brucei are considered potent, but cytotoxicity in mammalian cell lines (e.g., HEK293) must be evaluated to confirm selectivity .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties and target binding?

The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation. In target binding, its electronegativity and hydrophobic volume improve affinity for enzymes like CRF1_1R (corticotropin-releasing factor receptor) or parasitic proteases. Computational docking studies (e.g., AutoDock Vina) can map interactions, while logP measurements quantify lipophilicity adjustments .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay variability (e.g., parasite strain differences) or compound purity. Mitigation strategies include:

  • Standardizing protocols (e.g., WHO guidelines for antiparasitic assays).
  • Validating compound purity via HPLC (>95%) and elemental analysis.
  • Cross-referencing structural analogs (e.g., triazolopyridazines) to establish structure-activity trends .

Methodological Considerations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for cyclocondensation steps .
  • Analytical Validation : Pair HRMS with 19F^{19}\text{F} NMR to confirm trifluoromethyl group integrity .
  • Biological Assays : Include positive controls (e.g., miltefosine for leishmaniasis) and validate results across multiple assay replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.